molecular formula C21H14N2O5 B11496456 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B11496456
M. Wt: 374.3 g/mol
InChI Key: ASTKOVTVBDBHEK-UHFFFAOYSA-N
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Description

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzo[g]chromenes. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes multiple functional groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile can be achieved through a multi-component reaction. One common method involves the reaction of vanillin, m-cresol, and malononitrile in the presence of a catalyst. This one-pot reaction is carried out under controlled conditions to yield the desired product . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, and using a base, such as piperidine, to facilitate the reaction.

Chemical Reactions Analysis

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions due to its multiple functional groups. Some of the common reactions include:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile varies depending on its application. As an antibacterial agent, it disrupts bacterial cell walls and inhibits protein synthesis. In anticancer applications, it induces apoptosis in cancer cells by activating specific molecular pathways . As a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion .

Comparison with Similar Compounds

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile can be compared with other benzo[g]chromene derivatives, such as:

    2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile: Similar structure but lacks the methoxy group.

    2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile: Similar structure but lacks the hydroxyl group.

Properties

Molecular Formula

C21H14N2O5

Molecular Weight

374.3 g/mol

IUPAC Name

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C21H14N2O5/c1-27-15-8-10(6-7-14(15)24)16-13(9-22)21(23)28-20-17(16)18(25)11-4-2-3-5-12(11)19(20)26/h2-8,16,24H,23H2,1H3

InChI Key

ASTKOVTVBDBHEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N)O

Origin of Product

United States

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